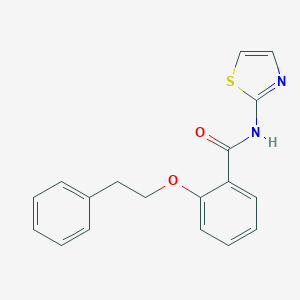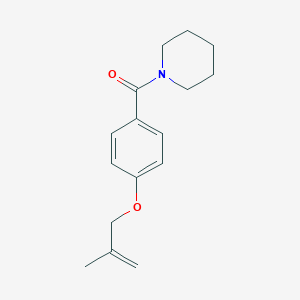![molecular formula C21H24N2O2 B268357 N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide](/img/structure/B268357.png)
N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide, also known as AZD9291, is a third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was developed by AstraZeneca and is used to treat non-small cell lung cancer (NSCLC) patients who have developed a specific mutation in their EGFR gene, known as T790M.
Mecanismo De Acción
N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide irreversibly binds to the mutated form of EGFR, inhibiting its activity and preventing cancer cell growth and proliferation. Unlike other TKIs, this compound is selective for the mutated form of EGFR and does not affect the normal, healthy cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit tumor growth and induce tumor regression in preclinical models of NSCLC. Additionally, this compound has been found to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide in lab experiments is its specificity for the mutated form of EGFR, which allows for more accurate and targeted studies. However, one limitation is that this compound is only effective in treating NSCLC patients with the T790M mutation, limiting its applicability in other cancer types.
Direcciones Futuras
There are several potential future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide. One area of interest is exploring its efficacy in combination with other treatment modalities, such as chemotherapy or immunotherapy. Additionally, further studies could investigate the potential for this compound to treat other types of cancer that harbor the T790M mutation. Finally, research could focus on developing new and more effective TKIs for the treatment of NSCLC and other cancers.
Métodos De Síntesis
The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide involves several steps, including the reaction of 4-bromoaniline with 1-azepanecarboxylic acid to form 4-(1-azepanylcarbonyl)aniline. This compound is then reacted with 2-chloro-4-methylbenzoic acid to produce N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzoic acid, which is then converted into this compound through a series of reactions.
Aplicaciones Científicas De Investigación
N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with the T790M mutation. In a phase I clinical trial, this compound demonstrated a response rate of 51% in patients with T790M-positive NSCLC. Additionally, this compound has shown to have a favorable safety profile, with fewer side effects compared to other TKIs.
Propiedades
Fórmula molecular |
C21H24N2O2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
N-[4-(azepane-1-carbonyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H24N2O2/c1-16-8-4-5-9-19(16)20(24)22-18-12-10-17(11-13-18)21(25)23-14-6-2-3-7-15-23/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,22,24) |
Clave InChI |
SXILZDSVIOQZOK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3 |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)

![2-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268284.png)
![N-[2-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B268286.png)
![N-[2-(allyloxy)phenyl]isonicotinamide](/img/structure/B268289.png)
![N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268290.png)
![N-cyclohexyl-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268291.png)
![N-[2-(allyloxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B268292.png)

![N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B268294.png)
![N-[2-(allyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B268296.png)
![N-[2-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B268297.png)